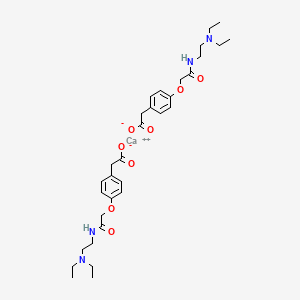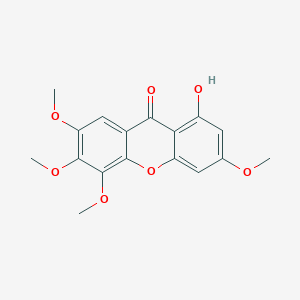
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is a complex organic compound with a unique structure. It is characterized by the presence of a benzene ring, an acetic acid moiety, and a diethylaminoethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate typically involves multiple steps. The initial step often includes the formation of the benzeneacetic acid derivative, followed by the introduction of the diethylaminoethyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the calcium salt and the incorporation of water molecules to form the dihydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their permeability and affecting cellular processes. The calcium salt form may also play a role in modulating calcium signaling pathways, which are crucial for various physiological functions.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, α-phenyl-, 2-(diethylamino)ethyl ester: This compound has a similar structure but lacks the calcium salt and dihydrate components.
Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: This compound has a similar diethylaminoethyl group but differs in the benzene ring substitution pattern.
Uniqueness
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is unique due to its specific combination of functional groups and its calcium salt form
Properties
CAS No. |
43060-56-6 |
|---|---|
Molecular Formula |
C32H46CaN4O8 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
calcium;2-[4-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]phenyl]acetate |
InChI |
InChI=1S/2C16H24N2O4.Ca/c2*1-3-18(4-2)10-9-17-15(19)12-22-14-7-5-13(6-8-14)11-16(20)21;/h2*5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,20,21);/q;;+2/p-2 |
InChI Key |
HXZSOOZVKBBKFU-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)




![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
